molecular formula C23H26N2O5S2 B4755264 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Cat. No. B4755264
M. Wt: 474.6 g/mol
InChI Key: XGAJVEWNZBANGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in 1998 and has since been studied for its ability to inhibit the growth of various types of cancer cells.

Mechanism of Action

4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide inhibits the activity of several tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These kinases play a crucial role in angiogenesis and tumor growth. Inhibition of these kinases leads to decreased angiogenesis and tumor growth. 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the activity of several tyrosine kinases, leading to decreased angiogenesis and tumor growth. 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells. In addition, 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for in vitro studies. 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is also relatively stable and has a long half-life, making it useful for in vivo studies. However, 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has some limitations for lab experiments. It is a potent inhibitor of several tyrosine kinases, which can lead to off-target effects. In addition, 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been shown to have some toxicity in animal studies.

Future Directions

There are several future directions for the study of 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide. One area of research is the development of new analogs of 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide that may have improved efficacy and fewer side effects. Another area of research is the study of 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further studies to understand the mechanism of action of 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide and its effects on various signaling pathways.

Scientific Research Applications

4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. 4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide works by inhibiting the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). Inhibition of these kinases leads to decreased angiogenesis and tumor growth.

properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-17(2)16-18-4-12-22(13-5-18)31(26,27)25-20-8-14-23(15-9-20)32(28,29)24-19-6-10-21(30-3)11-7-19/h4-15,17,24-25H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAJVEWNZBANGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
Reactant of Route 3
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.